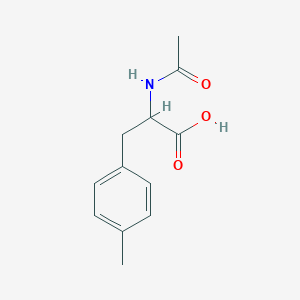

3-Acetamido-5-methoxybenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

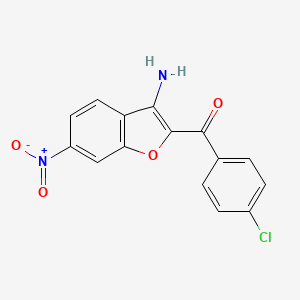

3-Acetamido-5-methoxybenzoic acid is a chemical compound that is structurally related to a series of substituted benzoic acids. While the specific compound is not directly studied in the provided papers, its structural analogs have been synthesized and evaluated for various biological activities. For instance, 5-substituted 3-hydroxy-4-methoxybenzoic acids have been investigated for their potential as inhibitors of rat liver catechol O-methyltransferase, which is an enzyme involved in the metabolism of catecholamines . Additionally, 3-acetamido-4-methyl benzoic acid derivatives have been designed and synthesized as inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in the regulation of insulin signaling .

Synthesis Analysis

The synthesis of related compounds involves the introduction of substituents into the benzoic acid framework to achieve desired biological activities. For example, the synthesis of 3-acetamido-4-methyl benzoic acid derivatives was based on a virtual high-throughput screening (vHTS) hit and involved the attachment of various thioether groups to the benzoic acid core . In another study, the synthesis of hyperbranched poly(ester-amide)s utilized 3-acetoxybenzoyl chloride and 3,5-diaminobenzoic acid derivatives, indicating a highly selective acylation process . These methods could potentially be adapted for the synthesis of 3-acetamido-5-methoxybenzoic acid by altering the substituents and reaction conditions.

Molecular Structure Analysis

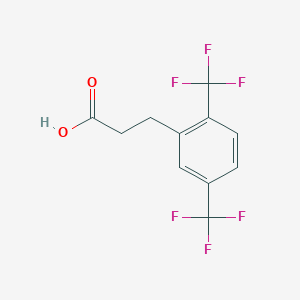

The molecular structure of 3-acetamido-5-methoxybenzoic acid would consist of a benzoic acid core with an acetamido group at the 3-position and a methoxy group at the 5-position. The presence of these substituents can significantly influence the compound's binding interactions with biological targets. Docking studies performed on 3-acetamido-4-methyl benzoic acid derivatives revealed the nature of interactions within the active site of PTP1B, suggesting that similar studies could be conducted to understand the binding mode of 3-acetamido-5-methoxybenzoic acid to its potential targets .

Chemical Reactions Analysis

The chemical reactivity of substituted benzoic acids is often influenced by the nature of the substituents. Electron-withdrawing groups, such as the acetamido group, can enhance the inhibitory activity of the compounds by affecting their interaction with enzymes . The synthesis of related compounds has shown that ester-amide interchange reactions are significant, which could also be relevant for the chemical behavior of 3-acetamido-5-methoxybenzoic acid in various reactions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-acetamido-5-methoxybenzoic acid are not directly reported in the provided papers, we can infer that the compound would exhibit properties typical of substituted benzoic acids. These might include moderate solubility in organic solvents, potential for hydrogen bonding due to the presence of the acetamido group, and the ability to form salts with bases. The methoxy group could contribute to increased lipophilicity compared to unsubstituted benzoic acid. The exact properties would need to be determined experimentally.

Wissenschaftliche Forschungsanwendungen

-

Synthesis of Rare Earth Compounds

- Field : Chemistry

- Application : 3-Acetamido-5-methoxybenzoic acid is used in the synthesis of trivalent rare earth compounds . These compounds have received considerable attention due to their intriguing network topologies and promising applications in various fields .

- Method : The compounds are obtained in solid state, and the structure is determined by X-ray diffraction . Characterization is performed by elemental analysis, IR spectra, X-ray powder diffraction, and thermogravimetric and differential scanning calorimetry coupled to infrared spectrometer (TG/DSC–FTIR) .

- Results : The compounds exhibited strong green and red emissions and the fluorescence quantum yield of two compounds were measured . The compounds had good antibacterial actions on E. coli, S. aureus .

-

Preparation of 3-Acetamido-5-Acetylfuran

- Field : Biochemistry

- Application : 3-Acetamido-5-methoxybenzoic acid is used in the conversion of N-acetylglucosamine (NAG) and chitin to 3-Acetamido-5-acetylfuran (3A5AF) . 3A5AF is an important platform compound, possessing very promising application prospects .

- Method : The conversion is done using biobased deep eutectic solvents (DESs) containing choline chloride and various organic acids or polyols .

- Results : The specific results or outcomes of this application were not provided in the source .

Eigenschaften

IUPAC Name |

3-acetamido-5-methoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-6(12)11-8-3-7(10(13)14)4-9(5-8)15-2/h3-5H,1-2H3,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTDJCLTOMWNGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC(=C1)C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404449 |

Source

|

| Record name | 3-Acetamido-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetamido-5-methoxybenzoic acid | |

CAS RN |

78238-03-6 |

Source

|

| Record name | 3-(Acetylamino)-5-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78238-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetamido-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(2,4-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335289.png)

![5-[1-(2,4-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335290.png)

![Methyl 3-[(3-chloropropanoyl)amino]thiophene-2-carboxylate](/img/structure/B1335308.png)